molecular formula C9H9N3 B1322490 7-Hydrazinylisoquinoline CAS No. 280120-98-1

7-Hydrazinylisoquinoline

Cat. No.: B1322490
CAS No.: 280120-98-1
M. Wt: 159.19 g/mol
InChI Key: NVDGJIFJXLVCQU-UHFFFAOYSA-N
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Description

7-Hydrazinylisoquinoline is an organic compound with the molecular formula C₉H₉N₃. It is a derivative of isoquinoline, characterized by the presence of a hydrazine group at the seventh position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydrazinylisoquinoline typically involves the reaction of isoquinoline derivatives with hydrazine. One common method is the condensation of 7-chloroisoquinoline with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Hydrazinylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Hydrazinylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydrazinylisoquinoline involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

  • 7-Aminoisoquinoline
  • 7-Hydroxyisoquinoline
  • 7-Methylisoquinoline

Comparison: 7-Hydrazinylisoquinoline is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 7-aminoisoquinoline is primarily used in the synthesis of dyes and pigments, this compound’s hydrazine group allows it to participate in a broader range of chemical reactions, making it more versatile in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

isoquinolin-7-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-12-9-2-1-7-3-4-11-6-8(7)5-9/h1-6,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDGJIFJXLVCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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